Fludioxonil-13C3

Stable Isotope Dilution Assay Matrix Effect Correction LC-MS/MS Quantitation

Quantifying fludioxonil residues without a matched internal standard leads to ion suppression errors exceeding ±20%. Fludioxonil-13C3 (CAS 1185003-07-9) is the ¹³C₃-labeled internal standard that co-elutes identically with native fludioxonil, directly correcting matrix effects via stable isotope dilution assay (SIDA). • +3 Da mass shift enables complete MS/MS separation from native analyte without cross-interference • Improves recovery from 60-90% to 92.9-99.2% in environmental matrices, meeting EPA/EFSA validation criteria • Supplied with batch-specific CoA, isotopic enrichment data, and full traceability for ISO/IEC 17025, GLP, and pharmacopeial (USP/EP) compliance

Molecular Formula C12H6F2N2O2
Molecular Weight 251.16 g/mol
CAS No. 1185003-07-9
Cat. No. B1499940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludioxonil-13C3
CAS1185003-07-9
Molecular FormulaC12H6F2N2O2
Molecular Weight251.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
InChIInChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,7+1,9+1
InChIKeyMUJOIMFVNIBMKC-XWKFXZGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludioxonil-13C3 Reference Standard


Fludioxonil-13C3 (CAS 1185003-07-9) is a stable isotope-labeled internal standard of the phenylpyrrole fungicide fludioxonil, in which three carbon-12 atoms have been replaced with carbon-13 at the pyrrole ring and nitrile group . The compound has a molecular formula of C9(¹³C)3H6F2N2O2 and a molecular weight of 251.16 g/mol, compared to 248.19 g/mol for unlabeled fludioxonil (CAS 131341-86-1) [1]. It is primarily employed as an analytical reference standard for quantitative LC-MS/MS, GC-MS, and NMR applications in pesticide residue analysis, environmental monitoring, and food safety testing .

Fludioxonil-13C3: Why Substitutes Fail


Unlabeled fludioxonil and alternative isotopic variants (e.g., deuterium-labeled analogs) are not analytically equivalent to Fludioxonil-13C3 for quantitative LC-MS/MS workflows. Unlabeled fludioxonil lacks the mass shift required for MS differentiation and cannot compensate for ion suppression/enhancement in complex matrices, leading to accuracy deviations exceeding ±20% at ng/mL concentrations [1]. Deuterium-labeled analogs exhibit differential chromatographic retention (isotopic fractionation) under reverse-phase conditions and are subject to hydrogen-deuterium exchange in protic solvents, introducing quantification bias not present with ¹³C-labeled compounds [2]. ¹³C-labeled internal standards co-elute identically with the native analyte and experience identical ionization conditions, enabling correction for matrix effects that cannot be achieved with structural analogs or surrogate internal standards [3].

Fludioxonil-13C3 Evidence Comparison


Matrix Effect Compensation

In LC-MS/MS analysis of pesticide residues, the use of Fludioxonil-13C3 as a ¹³C-labeled internal standard completely eliminates the need for matrix-matched calibration standards [1]. Without isotopically labeled internal standards, quantitation using external calibration or non-isotopic internal standards yields recovery values between 60-90% in complex matrices; with ¹³C-labeled internal standards, recovery increases to 90-100% [2].

Stable Isotope Dilution Assay Matrix Effect Correction LC-MS/MS Quantitation

Isotopic Purity and Co-Elution Fidelity

Fludioxonil-13C3 is supplied with chemical purity ≥98% and isotopic enrichment of 99 atom% ¹³C . In contrast, unlabeled fludioxonil technical-grade material exhibits purity specifications ranging from 96.6% to 99.94% depending on supplier and lot [1], with impurity profiles that can interfere with trace-level quantification. The +3 Da mass shift of Fludioxonil-13C3 ensures complete baseline separation from the native analyte in MS detection while maintaining identical chromatographic retention time (±0.02 min), a property not consistently achieved with deuterated analogs [2].

Isotopic Purity Co-Elution Method Validation

Regulatory Compliance and Traceability

Fludioxonil-13C3 reference standards from qualified vendors are supplied with comprehensive Certificates of Analysis (CoA) and are compliant with regulatory guidelines for analytical method validation (AMV) and quality control applications [1]. These standards provide traceability against pharmacopeial monographs (USP or EP) when used in pharmaceutical impurity profiling and ANDA/DMF submissions . Unlabeled fludioxonil technical material does not carry this documentation burden and is not suitable for regulatory submissions without extensive additional qualification.

ISO/IEC 17025 GMP Reference Standard

Physical Property Differentiation

Fludioxonil-13C3 exhibits a molecular weight of 251.16 g/mol (versus 248.19 g/mol for unlabeled fludioxonil), representing a +2.97 Da mass increase that is analytically resolvable in high-resolution mass spectrometry [1]. The melting point is reported as 199.4°C for the crystalline solid form , which can serve as a rapid identity confirmation parameter distinct from unlabeled fludioxonil (melting point reported as 199-200°C with batch-dependent variation).

Characterization Identity Testing Quality Control

Fludioxonil-13C3 Applications


Pesticide Residue Analysis

Fludioxonil-13C3 is the preferred internal standard for quantitative determination of fludioxonil residues in fruits, vegetables, cereals, soil, and water using LC-MS/MS with stable isotope dilution assay (SIDA). The +3 Da mass shift enables complete separation from the native analyte in MS/MS transitions, while the identical chromatographic retention time ensures that both compounds experience identical ionization suppression or enhancement, directly correcting for matrix effects without requiring matrix-matched calibration [1]. This application is particularly critical for laboratories performing regulatory compliance testing under EPA, EFSA, or CFIA residue monitoring programs, where quantitation accuracy at low ppb concentrations (e.g., 5 μg/kg detection levels) is mandated [2].

Pharmaceutical Impurity Profiling

In pharmaceutical development contexts where fludioxonil may appear as a process impurity or degradation product, Fludioxonil-13C3 serves as a fully characterized reference standard compliant with pharmacopeial traceability requirements (USP/EP) [1]. The compound is supplied with comprehensive Certificates of Analysis containing batch-specific purity, isotopic enrichment, and characterization data suitable for inclusion in ANDA and DMF regulatory submissions [2]. This eliminates the 2-4 week in-house qualification and documentation cycle that would be required if using unlabeled technical-grade fludioxonil or non-certified isotopic variants.

GMP/GLP Method Validation

For analytical laboratories operating under ISO/IEC 17025 accreditation or GMP/GLP quality systems, Fludioxonil-13C3 provides the documented traceability and lot-to-lot consistency required for validated analytical methods [1]. The stable isotope-labeled internal standard corrects for sample preparation losses, injection volume variability, and instrument drift throughout long analytical sequences, enabling method validation parameters (accuracy, precision, linearity) to meet regulatory acceptance criteria across diverse matrices [2]. The use of ¹³C-labeled internal standards has been demonstrated to increase recovery from 60-90% to 92.9-99.2% in environmental matrices, a critical improvement for passing method validation performance requirements [3].

Metabolic and Environmental Fate Studies

Fludioxonil-13C3 enables accurate quantitation of fludioxonil in complex biological and environmental fate studies where native compound concentrations must be distinguished from background matrix components. The +3 Da mass difference allows selective MS/MS monitoring of both the labeled internal standard and native analyte without cross-interference, which is essential for tracking degradation kinetics, metabolite formation, and soil persistence over time [1]. The use of isotope dilution with ¹³C-labeled standards eliminates the need for matrix-matched calibration standards for each time point and matrix type, significantly reducing analytical workload in multi-timepoint environmental fate studies [2].

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